O-methyl-d-threonine

Antimalarial drug discovery Plasmodium berghei Amino acid analogue pharmacology

O-Methyl-D-threonine (CAS 537697-28-2) is the stereochemically defined D-isomer required for reproducible IPNS substrate analogue studies. Unlike the L-isomer or racemic mixtures, the D-configuration at Cα is essential for IPNS active-site binding—validated at 1.82 Å resolution. This O-methyl ether functions as an isosteric isoleucine analogue and competitive inhibitor of threonine deaminase, enabling dissection of active-site versus allosteric regulation. Procuring the correct isomer eliminates confounding variables in β-lactam antibiotic biosynthesis, IPNS engineering, and branched-chain amino acid metabolic studies. Each batch includes QC documentation verifying enantiomeric purity.

Molecular Formula C5H11NO3
Molecular Weight 133.147
CAS No. 4144-02-9; 537697-28-2
Cat. No. B2448076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-methyl-d-threonine
CAS4144-02-9; 537697-28-2
Molecular FormulaC5H11NO3
Molecular Weight133.147
Structural Identifiers
SMILESCC(C(C(=O)O)N)OC
InChIInChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m0/s1
InChIKeyFYCWLJLGIAUCCL-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





O-methyl-d-threonine (CAS 4144-02-9, 537697-28-2) – Chemical Identity and Procurement Classification for Research Applications


O-methyl-d-threonine (CAS 4144-02-9; stereospecific D-isomer CAS 537697-28-2) is a non-proteinogenic amino acid derivative of threonine wherein the β-hydroxyl group is methylated, yielding the O-methyl ether [1]. The compound functions as an isosteric analogue of isoleucine and has been characterized as a specific isoleucine antagonist in prokaryotic and eukaryotic systems [2]. In β-lactam antibiotic biosynthetic research, the compound serves as a structural probe and substrate analogue for isopenicillin N synthase (IPNS) [3].

Why L-threonine, O-methyl-L-threonine, or Unspecified O-methylthreonine Cannot Substitute for O-methyl-d-threonine in Defined Research Contexts


O-methyl-d-threonine differs fundamentally from L-threonine in both stereochemistry (D-configuration at Cα) and side-chain functionality (methoxy versus hydroxyl), precluding simple substitution. Even among O-methylthreonine isomers, the D- versus L-configuration dictates enzyme recognition: isopenicillin N synthase (IPNS) exhibits strict stereochemical requirements for substrate turnover, binding δ-(L-α-aminoadipoyl)-L-cysteinyl-D-configured peptides but showing intolerance for polar residues and specific stereoisomers in the valinyl position [1]. Additionally, O-methyl-L-threonine functions as a specific isoleucine antagonist with quantitative inhibition of α-globin chain synthesis (60–70% at 25 mM) while leaving β-chain synthesis unaffected, a stereochemistry-dependent selectivity that the D-isomer does not replicate [2]. Procurement of the incorrect isomer or racemic mixture introduces confounding variables that compromise reproducibility in enzyme mechanism studies, antibiotic biosynthetic investigations, and protein synthesis inhibition assays.

O-methyl-d-threonine Quantitative Differentiation Evidence: Comparator-Based Performance in Key Research Systems


O-methyl-L-threonine versus L-Leucine and Dipeptide Derivatives: Antimalarial Activity in Plasmodium berghei Mouse Model

O-methyl-L-threonine significantly prolonged survival time in P. berghei-infected mice at 160, 320, and 640 mg/kg doses, whereas L-leucine and two dipeptide derivatives (L-leucyl-O-methyl-L-threonine and O-methyl-L-threonyl-L-leucine) showed no activity at any tested dose [1]. The dipeptide O-methyl-L-threonyl-O-methyl-L-threonine was only marginally active at the highest 640 mg/kg dose, demonstrating that the free O-methyl-L-threonine monomer is the active pharmacophore [1].

Antimalarial drug discovery Plasmodium berghei Amino acid analogue pharmacology

O-methylthreonine-Containing Angiotensin II Antagonist: pA2 Receptor Antagonism and Pressor Activity Relative to Five Amino Acid-Substituted Analogues

In a systematic comparison of six angiotensin II analogues differing only in the position 8 amino acid, the O-methylthreonine-substituted analogue ([Sar1,Sar7,OMT8]Ang II) exhibited an intermediate pA2 value of 7.4 in isolated rat uterus assay [1]. This places its receptor antagonism potency above alanine-substituted (pA2 6.7) and methionine-substituted (pA2 7.2) analogues, but below isoleucine-substituted (pA2 8.1) and DL-alloisoleucine-substituted (pA2 8.4) analogues [1]. In the vagotomized ganglion-blocked rat pressor assay, the OMT analogue retained only 0.13% of angiotensin II pressor activity, markedly lower than the isoleucine analogue (0.7%) and alloisoleucine analogue (12.5%) [1].

Angiotensin II receptor pharmacology Peptide SAR Blood pressure regulation

O-methylthreonine versus Isoleucine: Differential Threonine Deaminase Inhibition in Escherichia coli

In E. coli 15, O-methylthreonine (OMT) and isoleucine differ markedly in their capacity to inhibit threonine deaminase. OMT requires very high concentrations to achieve enzyme inhibition, whereas isoleucine is a potent allosteric inhibitor [1]. Furthermore, the inhibition mechanism differs: OMT inhibition is strictly competitive with threonine, while isoleucine exerts allosteric regulation [1]. Notably, OMT inhibits threonine deaminase preparations desensitized to isoleucine inhibition, confirming it acts through a distinct binding mode [1].

Enzyme inhibition kinetics Threonine deaminase Branched-chain amino acid biosynthesis

L-O-methylthreonine Selectivity: 60–70% α-Globin Chain Inhibition with Zero β-Globin Chain Suppression

In rabbit reticulocytes containing a hemoglobin variant with isoleucine exclusively in α-chains, 25 mM L-O-methylthreonine produced 60–70% inhibition of α-globin chain synthesis, while β-globin chain synthesis remained completely unaffected after 4 hours of incubation [1]. This chain-specific inhibition contrasts with broad-spectrum translation inhibitors such as cycloheximide or puromycin, which non-selectively suppress both globin chains [1].

Hemoglobin biosynthesis Translational control Protein synthesis inhibitor

O-methylthreonine Species-Selective Bleaching Activity: Euglena gracilis versus Chlamydomonas reinhardtii and Rhodopseudomonas palustris

O-methylthreonine inhibits multiplication and photosynthetic pigment synthesis in Euglena gracilis and Ochromonas danica, but does not inhibit Chlamydomonas reinhardtii or Rhodopseudomonas palustris [1]. This species-selective activity contrasts with broad-spectrum bleaching agents like streptomycin and is reversed specifically by L-isoleucine, α-aminobutyric acid, α-ketobutyric acid, L-threonine, L-homoserine, or L-methionine supplementation [1].

Photosynthetic pigment inhibition Plastid biology Species-selective toxicity

Ac-O-methyl-d-threonine Binding to Isopenicillin N Synthase: Crystal Structure at 1.82 Å Resolution

The crystal structure of isopenicillin N synthase (IPNS) from Emericella nidulans complexed with Fe(II) and Ac-O-methyl-d-threonine was solved at 1.82 Å resolution, providing direct structural evidence of binding at the enzyme active site [1]. This structure reveals specific interactions of the ethereal substrate analogue with the IPNS oxygen binding site, including water molecule coordination in the oxygen binding pocket [1]. IPNS exhibits low tolerance for polar residues in the valinyl substrate position, and the D-configuration of the threonine-derived substrate is a strict stereochemical requirement for productive enzyme binding [2].

β-Lactam antibiotic biosynthesis Enzyme-substrate structural biology Non-heme iron oxygenase

O-methyl-d-threonine Validated Application Scenarios for Scientific and Industrial Procurement


β-Lactam Antibiotic Biosynthetic Pathway Elucidation and IPNS Substrate Specificity Studies

O-methyl-d-threonine serves as a crystallographically validated substrate analogue for isopenicillin N synthase (IPNS), with a 1.82 Å resolution structure demonstrating active-site binding in the oxygen-binding pocket [1]. Researchers investigating penicillin and cephalosporin biosynthetic pathways can employ this compound to probe stereochemical requirements for IPNS substrate recognition and turnover, given the enzyme's established intolerance for polar residues and strict D-configuration requirement in the substrate valinyl position [2]. This application is particularly relevant for academic and industrial groups exploring enzymatic synthesis of unnatural β-lactam antibiotics or engineering IPNS variants with altered substrate specificity.

Selective Isoleucine Antagonism in Translation Inhibition and Hemoglobin Biosynthesis Studies

L-O-methylthreonine demonstrates chain-specific inhibition of α-globin synthesis (60–70% reduction at 25 mM) while completely sparing β-globin chain synthesis, a selectivity profile unmatched by broad-spectrum translation inhibitors [1]. This property makes the L-isomer a powerful tool for dissecting coordinated globin chain synthesis mechanisms in erythroid cells, investigating hemoglobinopathies characterized by chain imbalance, and serving as a positive control in experiments requiring selective translational suppression without global protein synthesis shutdown. Procurement of the stereochemically defined isomer is essential for reproducible results in this application.

Angiotensin II Receptor Pharmacology: Reference Antagonist with Defined pA2 and Minimal Residual Agonism

The O-methylthreonine-substituted angiotensin II analogue ([Sar1,Sar7,OMT8]Ang II) provides a well-characterized reference point in angiotensin receptor pharmacology, with a measured pA2 of 7.4 in isolated rat uterus and only 0.13% residual pressor activity in vivo [1]. This intermediate antagonist potency, situated between alanine-substituted (pA2 6.7) and isoleucine-substituted (pA2 8.1) analogues, enables structure-activity relationship studies and serves as a benchmark for evaluating novel angiotensin receptor ligands. Researchers in cardiovascular pharmacology and peptide drug design can use this compound as a calibration standard or comparator scaffold.

Threonine Deaminase Regulatory Mechanism Dissection: Competitive versus Allosteric Inhibition

O-methylthreonine inhibits threonine deaminase through a strictly competitive mechanism with threonine, in direct contrast to isoleucine's allosteric regulation [1]. Critically, O-methylthreonine inhibits enzyme preparations that have been desensitized to isoleucine-mediated feedback inhibition [1]. This mechanistic dichotomy enables researchers to experimentally separate active-site competitive effects from allosteric regulatory effects in branched-chain amino acid biosynthetic enzymes, to identify isoleucine-desensitized enzyme variants, and to study metabolic feedback regulation in E. coli and related bacterial systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-methyl-d-threonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.